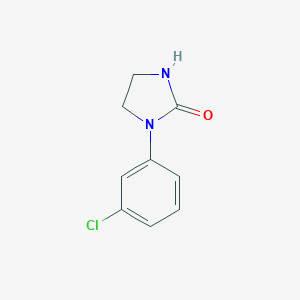

1-(3-Chlorophenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRTVHGPSVYJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930934 | |

| Record name | 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-98-3 | |

| Record name | 1-(3-Chlorophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)imidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chlorophenyl)imidazolidin-2-one chemical properties

An In-depth Technical Guide to 1-(3-Chlorophenyl)imidazolidin-2-one

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, a heterocyclic compound of interest in chemical research and drug development.

Core Chemical Properties

This compound is a substituted cyclic urea derivative. Its core structure consists of an imidazolidin-2-one ring attached to a 3-chlorophenyl group.

| Property | Data | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 14088-98-3 | [1][2] |

| Chemical Formula | C₉H₉ClN₂O | [1][2] |

| Molecular Weight | 196.63 g/mol | [2][3] |

| Appearance | Solid (Typical for this class of compounds) | [4] |

| Melting Point | 121 °C (Solvent: Diethyl ether) | [3] |

| Boiling Point | No data available | [2] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | ClC1=CC=CC(=C1)N1CCNC1=O | [2] |

| InChIKey | XQRTVHGPSVYJAS-UHFFFAOYSA-N | [3] |

Experimental Protocols

While specific experimental data for this compound is limited in the provided search results, general methodologies for the synthesis and analysis of related imidazolidin-2-one compounds can be adapted.

General Synthesis of Substituted Imidazolidin-2-ones

The synthesis of imidazolidin-2-one scaffolds can be achieved through various routes, often involving the cyclization of urea derivatives. A plausible approach adapted from related syntheses involves the reaction of a substituted urea with a suitable cyclizing agent.[5]

Protocol: Acid-Catalyzed Intramolecular Cyclization

-

Precursor Synthesis: Synthesize the open-chain urea precursor, such as 1-(3-chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[5] This is typically achieved by reacting 3-chlorophenyl isocyanate with a suitable amine, like 2,2-dimethoxyethan-1-amine, in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature.[6]

-

Cyclization: Dissolve the urea precursor (1 equivalent) in a suitable solvent like toluene.[5]

-

Catalysis: Add a C-nucleophile (1 equivalent) and an acid catalyst, such as trifluoroacetic acid (TFA) (1 equivalent), to the solution.[5]

-

Reaction: Reflux the mixture for an extended period (e.g., 48-72 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the desired imidazolidin-2-one derivative.[6]

Analytical Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆.[5][7] Chemical shifts are reported in ppm relative to an internal standard (TMS).

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify key functional groups. A characteristic strong absorption band for the carbonyl (C=O) group of the cyclic urea is expected in the region of 1680-1730 cm⁻¹.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry, often using electron ionization (EI), is used to confirm the molecular weight and fragmentation pattern of the compound, corroborating the proposed structure.[10][11]

Visualized Workflows and Relationships

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical confirmation of this compound.

Caption: General Workflow for Synthesis & Analysis

Conceptual Signaling Pathway Involvement

While no specific signaling pathway for this compound is detailed, related imidazolidinone derivatives have shown bioactivity, such as anticancer effects.[5] The diagram below conceptualizes how such a compound might be investigated for its mechanism of action.

Caption: Conceptual Investigation of Bioactivity

References

- 1. pschemicals.com [pschemicals.com]

- 2. 14088-98-3|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 1-(3-Aminophenyl)imidazolidin-2-one AldrichCPR 938459-14-4 [sigmaaldrich.com]

- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. web.uvic.ca [web.uvic.ca]

Elucidation of the Molecular Architecture: A Technical Guide to 1-(3-Chlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(3-Chlorophenyl)imidazolidin-2-one. The document outlines the key analytical techniques and expected data for the definitive identification and characterization of this heterocyclic compound. While specific experimental data for this molecule is not widely published, this guide synthesizes information from closely related analogues and fundamental chemical principles to present a robust framework for its analysis. Detailed methodologies for synthesis and spectroscopic analysis are provided, alongside illustrative diagrams to clarify experimental workflows and potential biological interactions. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are working with or synthesizing similar molecular scaffolds.

Introduction

This compound is a heterocyclic compound featuring a substituted phenyl ring attached to an imidazolidinone core. The imidazolidin-2-one scaffold is a prevalent motif in a variety of biologically active molecules and approved pharmaceuticals. The presence of the chlorophenyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. A thorough structural characterization is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide details the necessary steps for its synthesis and the analytical methods required for complete structure elucidation.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 14088-98-3 |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol |

| Melting Point | Approximately 121 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a suitably substituted N-(2-aminoethyl)aniline derivative.

Experimental Protocol: Synthesis

-

Step 1: Reductive Amination. 3-Chloroaniline is reacted with 2-aminoacetaldehyde dimethyl acetal in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction is typically carried out at room temperature for 12-24 hours.

-

Step 2: Cyclization. The resulting N1-(3-chlorophenyl)ethane-1,2-diamine is then cyclized using a carbonylating agent. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is added to a solution of the diamine in an aprotic solvent like DCM or tetrahydrofuran (THF), often in the presence of a base (e.g., triethylamine) to neutralize the generated acid. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

1-(3-Chlorophenyl)imidazolidin-2-one CAS number information

CAS Number: 14088-98-3

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)imidazolidin-2-one, including its chemical properties, synthesis, and potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the imidazolidinone class. The presence of a chlorophenyl group suggests its potential for various biological activities. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14088-98-3 | N/A |

| Molecular Formula | C₉H₉ClN₂O | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Melting Point | 121 °C | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% (commercially available) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a substituted urea precursor.

Proposed Experimental Protocol: Two-Step Synthesis

This protocol is based on general methods for the synthesis of N-aryl imidazolidin-2-ones.

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(3-chlorophenyl)urea

-

To a solution of 3-chloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), add 2-chloroethyl isocyanate (1 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, 1-(2-chloroethyl)-3-(3-chlorophenyl)urea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether).

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the purified 1-(2-chloroethyl)-3-(3-chlorophenyl)urea (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the imidazolidin-2-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. Research on structurally related molecules suggests several potential areas of pharmacological relevance.

Anticancer Activity: Several studies have reported the anticancer properties of imidazolidin-2-one derivatives. For example, certain substituted imidazolidin-2-ones have shown cytotoxicity against various cancer cell lines.[3] The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

Anti-inflammatory Activity: Derivatives of imidazolidine have been investigated for their anti-inflammatory properties.[4] The mechanism of action could involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Cannabinoid Receptor (CB1) Antagonism: Some imidazolidine-2,4-dione derivatives have been identified as potent and selective antagonists or inverse agonists of the CB1 cannabinoid receptor. This suggests that compounds with the imidazolidin-2-one core may have therapeutic potential in areas such as obesity and metabolic disorders.

Due to the lack of specific studies on this compound, a definitive signaling pathway cannot be provided. However, based on the activities of related compounds, a hypothetical workflow for investigating its anticancer potential is outlined below.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological effects are not extensively documented, the known activities of related imidazolidin-2-one derivatives suggest that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The provided synthesis protocol and proposed experimental workflow offer a solid foundation for researchers to explore the therapeutic potential of this compound.

References

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-(3-chlorophenyl)imidazolidin-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available precursor, 3-chloroaniline. This document outlines the synthetic strategy, provides detailed experimental protocols for the key reaction steps, and presents quantitative data in a structured format for clarity and comparison.

Introduction

Imidazolidin-2-one and its derivatives are a class of cyclic ureas that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their utility as intermediates in organic synthesis further underscores their importance. The synthesis of 1-aryl substituted imidazolidin-2-ones, such as this compound, is of significant interest. This guide details a reliable and frequently employed two-step synthetic route commencing with 3-chloroaniline.

Core Synthetic Pathway

The synthesis of this compound from 3-chloroaniline is most effectively achieved through a two-step process:

-

Formation of a Urea Intermediate: 3-chloroaniline is first converted into a substituted urea derivative. A common and efficient method involves the reaction with an isocyanate to introduce a two-carbon unit necessary for the subsequent cyclization.

-

Intramolecular Cyclization: The urea intermediate, possessing a suitable leaving group on the two-carbon chain, undergoes an intramolecular nucleophilic attack to form the five-membered imidazolidin-2-one ring.

This pathway is illustrated in the following workflow diagram:

Physical properties of 1-(3-Chlorophenyl)imidazolidin-2-one (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of the heterocyclic compound 1-(3-Chlorophenyl)imidazolidin-2-one, specifically focusing on its melting point and solubility. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes the available data, presents standardized experimental protocols for property determination, and offers a logical workflow for these characterizations.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 14088-98-3

-

Molecular Formula: C₉H₉ClN₂O

-

Molecular Weight: 196.64 g/mol

-

Chemical Structure:

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The available data for this compound is presented below.

Melting Point

The melting point is a crucial indicator of a compound's purity. For this compound, the melting point is consistently reported in the literature.

| Property | Value |

| Melting Point | 121 °C |

Solubility

Given the chemical structure, which contains both a polar urea-like moiety and a nonpolar chlorophenyl group, its solubility is expected to vary across different solvents. It is likely to exhibit some solubility in polar organic solvents. Empirical determination is necessary to establish a precise solubility profile.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Melting Point

The capillary melting point method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point (121 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

The equilibrium solubility method is a common technique to quantify the solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker at a specified temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Signaling Pathways

At present, there is no specific information available in the public domain literature detailing the involvement of this compound in any particular signaling pathways. Further biological screening and mechanism of action studies would be required to elucidate its pharmacological targets and effects on cellular signaling.

Conclusion

This technical guide summarizes the currently available physical property data for this compound, identifying its melting point as 121 °C. A significant data gap exists for its solubility, which necessitates experimental determination. The provided standardized protocols and workflow offer a clear path for researchers to obtain this crucial information, thereby facilitating further investigation and development of this compound for potential applications in the pharmaceutical sciences.

Potential Biological Activities of Substituted Imidazolidin-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazolidin-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The imidazolidin-2-one scaffold, a five-membered ring containing two nitrogen atoms and a carbonyl group, serves as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information presented herein is intended to be a valuable resource for researchers actively involved in the discovery and development of new drugs based on the imidazolidin-2-one core.

I. Anticancer Activity

Substituted imidazolidin-2-ones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various substituted imidazolidin-2-one derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazolidine-2-thione derivatives | MCF-7 (Breast) | 3.26 - 4.31 | [1] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HepG-2 (Liver), HCT-116 (Colon) | Varies | [2] |

| 4-(het)arylimidazoldin-2-ones | HuTu 80 (Duodenal) | Varies | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazolidin-2-one derivatives for 24 hours.

-

MTT Addition: After the treatment period, add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several imidazolidin-2-thione derivatives have been shown to inhibit VEGFR-2 kinase activity.

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted imidazolidin-2-ones.

II. Antimicrobial Activity

Substituted imidazolidin-2-ones have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazoquinoxaline derivatives | Bacillus subtilis | 0.15 | [5] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various bacteria and fungi | Varies | [5] |

| 2-thioxoimidazolidin-4-one derivatives | Staphylococcus aureus | 31.25 - 125 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Diffusion Method:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

-

Disk Application: Place paper disks impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[5]

Broth Dilution Method:

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial screening of substituted imidazolidin-2-ones.

III. Anti-inflammatory Activity

Several substituted imidazolidin-2-one derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of various inflammatory conditions. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Quantitative Data on Anti-inflammatory Activity

| Compound Class/Derivative | Assay | IC50 (µM) | Reference |

| Arylidene-5(4H)-imidazolones | COX-2 Inhibition | 0.07 - 0.28 | [8] |

| Arylidene-5(4H)-imidazolones | 15-LOX Inhibition | 3.99 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Procedure:

-

Animal Acclimatization: Acclimate rats to the experimental conditions.

-

Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[4][9][10]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

IV. Antiviral Activity

The imidazolidin-2-one scaffold has been identified as a promising framework for the development of antiviral agents targeting a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus.[1]

Quantitative Data on Antiviral Activity

| Compound Class/Derivative | Virus | IC50/EC50 (µM) | Reference |

| 2-oxoimidazolidine derivatives | BK polyomavirus (BKPyV) | 5.4 - 5.5 | [11] |

| Fused tricyclic derivatives of indoline and 4-imidazolidinone | Zika Virus (ZIKV) | Varies | [12] |

Mechanism of Action: HIV Entry Inhibition via CCR5 Antagonism

Some imidazolidinone derivatives act as CCR5 co-receptor antagonists, preventing the entry of R5-tropic HIV-1 into host cells.

Mechanism:

-

HIV-1 gp120 binds to the CD4 receptor on the host T-cell.

-

This binding induces a conformational change in gp120, allowing it to bind to the CCR5 co-receptor.

-

Imidazolidinone-based CCR5 antagonists bind to a hydrophobic pocket within the transmembrane helices of CCR5.

-

This binding induces a conformational change in CCR5, preventing its recognition by gp120.

-

The viral fusion process is inhibited, and HIV-1 entry into the host cell is blocked.[13][14]

Logical Relationship: HIV Entry and Inhibition

Caption: Mechanism of HIV entry inhibition by a CCR5 antagonist.

V. Conclusion and Future Directions

Substituted imidazolidin-2-ones represent a highly valuable and versatile scaffold in modern medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore their potential for the development of novel therapeutics. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: While some mechanisms have been identified, further studies are needed to pinpoint the specific molecular targets and signaling pathways modulated by different derivatives.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will guide the rational design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety.

-

Exploration of Novel Biological Activities: The versatility of the imidazolidin-2-one scaffold suggests that it may possess other, as-yet-undiscovered, biological activities worth investigating.

By continuing to explore the chemical space and biological potential of substituted imidazolidin-2-ones, the scientific community is well-positioned to develop new and effective treatments for a wide range of human diseases.

References

- 1. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. inotiv.com [inotiv.com]

- 5. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral effects of the fused tricyclic derivatives of indoline and imidazolidinone on ZIKV infection and RdRp activities of ZIKV and DENV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-aryl Imidazolidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl imidazolidinone core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents and serving as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic scaffold. We delve into the early synthetic approaches, the evolution of more sophisticated methodologies, and the key discoveries that have propelled N-aryl imidazolidinones to the forefront of drug discovery. This document is intended to be a valuable resource for researchers, offering detailed experimental protocols, comparative data, and a historical perspective on this privileged structure.

Discovery and Early History

Pinpointing the exact first synthesis of an N-aryl imidazolidinone is challenging due to the historical evolution of chemical nomenclature and the reporting practices of the late 19th and early 20th centuries. However, the foundational chemistry for their creation was laid during this period. The imidazolidinone scaffold, a cyclic urea, is structurally derived from ethylenediamine and a carbonyl source.

The first synthesis of a related compound, an imidazolidin-4-one, was reported by Heinrich Biltz in 1908, stemming from his work on diphenylhydantoin. While not an N-aryl imidazolidin-2-one, this work demonstrated the feasibility of creating such five-membered heterocyclic structures. The most probable early route to N-aryl imidazolidinones would have involved the reaction of an N,N'-diaryl-substituted ethylenediamine with a carbonylating agent like phosgene, a reaction well-established in that era for the synthesis of ureas.

A plausible, albeit not definitively documented as the first, synthesis would involve the reaction of N,N'-diphenylethylenediamine with phosgene. This method aligns with the known reactivity of amines and phosgene to form ureas and cyclic derivatives thereof.

Evolution of Synthetic Methodologies

While the early methods likely relied on harsh reagents like phosgene, the latter half of the 20th century and the early 21st century saw the development of a plethora of more efficient, safer, and versatile synthetic routes to N-aryl imidazolidinones. These advancements were largely driven by the increasing recognition of their potential as bioactive molecules.

Classical Approaches: Reaction of Diamines with Carbonyl Sources

The reaction of a 1,2-diamine with a carbonylating agent remains a fundamental approach to the synthesis of imidazolidin-2-ones.

Experimental Protocol: Synthesis of 1,3-Diaryl-2-imidazolidinone via Phosgene (Hypothetical Early Method)

-

Materials: N,N'-Diaryl-ethylenediamine, phosgene (or a phosgene equivalent like triphosgene), an appropriate solvent (e.g., toluene, chloroform), and a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Procedure: A solution of N,N'-diaryl-ethylenediamine and a non-nucleophilic base in a dry, inert solvent is cooled in an ice bath. To this solution, a solution of phosgene in the same solvent is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Modern Catalytic Methods

The advent of transition-metal catalysis revolutionized the synthesis of N-aryl imidazolidinones, offering milder reaction conditions and broader substrate scope.

The Wolfe group has described a palladium-catalyzed intramolecular hydroamination of N-allylureas, which provides a powerful method for the synthesis of substituted imidazolidin-2-ones.

Experimental Protocol: Palladium-Catalyzed Synthesis of Imidazolidin-2-ones

-

Materials: N-allylurea, aryl bromide, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and NaOtBu (sodium tert-butoxide) in an anhydrous, aprotic solvent like toluene.

-

Procedure: To a solution of the N-allylurea and aryl bromide in toluene are added Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere. The reaction mixture is heated at a specified temperature (e.g., 80-110 °C) until the starting materials are consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard procedures.

A more recent and highly regioselective method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas.

Experimental Protocol: Acid-Catalyzed Synthesis of 4-Arylimidazolidin-2-ones

-

Materials: N-(2,2-diethoxyethyl)urea, an aromatic or heterocyclic C-nucleophile, and a catalytic amount of trifluoroacetic acid (TFA) in a solvent such as toluene.

-

Procedure: The N-(2,2-diethoxyethyl)urea and the aromatic nucleophile are dissolved in toluene. A catalytic amount of TFA is added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated. The product is then purified by column chromatography.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from various synthetic methods for N-aryl imidazolidinones.

| Method | Starting Materials | Product | Yield (%) | Reference |

| Acid-Catalyzed Cyclization | N-(2,2-diethoxyethyl)-N'-phenylurea, Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 85 | [1] |

| Acid-Catalyzed Cyclization | N-(2,2-diethoxyethyl)-N'-(p-tolyl)urea, Phenol | 4-(4-Hydroxyphenyl)-1-(p-tolyl)imidazolidin-2-one | 78 | [1] |

| Palladium-Catalyzed Cyclization | N-allyl-N'-phenylurea, 4-bromoanisole | 1-(4-methoxyphenyl)-3-phenylimidazolidin-2-one | 75-85 | Not explicitly found, representative range |

Signaling Pathways and Biological Significance

The interest in N-aryl imidazolidinones in drug discovery is largely due to their ability to mimic peptide bonds and act as rigid scaffolds to present pharmacophoric groups in a defined spatial orientation. While specific signaling pathways are target-dependent, the imidazolidinone core is found in a variety of bioactive molecules.

Experimental and Logical Workflows

The discovery and development of N-aryl imidazolidinones have followed a logical progression from initial synthesis to biological evaluation.

Conclusion

The journey of N-aryl imidazolidinones from their likely origins in early 20th-century organic synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the enduring power of chemical innovation. While the precise moment of their discovery remains to be definitively unearthed from the historical literature, the evolution of their synthesis has been marked by a continuous drive towards efficiency, safety, and versatility. The modern catalytic methods have opened up vast chemical space, enabling the exploration of N-aryl imidazolidinones for a wide range of therapeutic applications. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and the logical framework for the continued development of this important class of molecules. It is our hope that this resource will inspire further research and innovation in the field.

References

An In-depth Technical Guide to the Mechanism of Formation of 1-(3-Chlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 1-(3-Chlorophenyl)imidazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details the predominant synthetic pathways, including the intramolecular cyclization of N-substituted ureas. A plausible reaction mechanism is elucidated, supported by established chemical principles. Furthermore, this guide presents detailed experimental protocols for the synthesis of precursor molecules and their subsequent transformation to the target compound. Quantitative data from relevant studies are summarized in tabular format for clarity and comparative analysis. All reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

Imidazolidin-2-ones are a class of five-membered nitrogen-containing heterocyclic compounds that are integral to the structure of numerous biologically active molecules and approved pharmaceuticals. Their utility as precursors for vicinal diamines further enhances their importance in synthetic organic chemistry. The substituent at the 1-position of the imidazolidin-2-one ring plays a crucial role in modulating the pharmacological activity of these compounds. The 3-chlorophenyl moiety, in particular, is a common feature in various pharmacologically active agents. A thorough understanding of the formation mechanism of this compound is therefore essential for the rational design and synthesis of novel drug candidates.

This guide will focus on the most chemically sound and experimentally supported mechanism for the formation of this compound, which involves the synthesis of a urea precursor followed by an acid-catalyzed intramolecular cyclization.

Proposed Mechanism of Formation

The formation of this compound can be efficiently achieved through a two-step process:

-

Formation of the Urea Precursor: The reaction between 3-chlorophenyl isocyanate and a suitable 2-aminoethanol derivative, such as 2,2-dimethoxyethan-1-amine, to form the corresponding N,N'-disubstituted urea.

-

Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization of the urea precursor to yield the final this compound.

Step 1: Formation of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea

The initial step involves the nucleophilic addition of the amino group of 2,2-dimethoxyethan-1-amine to the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate. This reaction proceeds readily to form the stable urea derivative, 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea.

Caption: Formation of the urea precursor.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The subsequent step is the acid-catalyzed intramolecular cyclization of the formed urea. The proposed mechanism for this transformation is as follows:

-

Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the methoxy groups of the acetal by an acid catalyst (e.g., trifluoroacetic acid - TFA).

-

Formation of a Carbocation: The protonated methoxy group departs as methanol, leading to the formation of an oxonium ion, which is in resonance with a carbocation.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the urea moiety attacks the electrophilic carbocation, leading to the formation of a five-membered ring.

-

Deprotonation and Tautomerization: A subsequent deprotonation step, followed by tautomerization, leads to the formation of a more stable intermediate.

-

Elimination of the Second Methanol Molecule: The second methoxy group is protonated and eliminated as methanol, leading to the formation of an iminium ion.

-

Final Deprotonation: The final deprotonation step yields the stable this compound.

Caption: Proposed mechanism for intramolecular cyclization.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound, adapted from similar reported procedures.[1]

Synthesis of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea

Materials:

-

2,2-dimethoxyethan-1-amine

-

3-chlorophenyl isocyanate

-

Benzene (anhydrous)

Procedure:

-

To a solution of 2,2-dimethoxyethan-1-amine (1.0 eq) in anhydrous benzene, add 3-chlorophenyl isocyanate (1.0 eq) dropwise at 5-8 °C with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Dry the resulting solid under vacuum to a constant weight.

Synthesis of this compound

Materials:

-

1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea

-

Toluene (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Acetone

-

Ethanol

Procedure:

-

To a solution of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea (1.0 eq) in anhydrous toluene, add trifluoroacetic acid (1.0 eq).

-

Reflux the reaction mixture for 64 hours.

-

Remove the volatiles under vacuum.

-

Wash the residue with acetone.

-

Recrystallize the solid product from absolute ethanol.

-

Dry the purified product under vacuum.

Caption: Experimental workflow for synthesis.

Data Presentation

The following table summarizes quantitative data for the synthesis of the urea precursor, 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[1]

| Compound | Yield (%) | 1H-NMR (400 MHz, CDCl3, δ ppm) | 13C-NMR (151 MHz, CDCl3, δ ppm) |

| 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 82 | 3.42 (s, 6H, CH3), 3.37-3.46 (m, 2H, CH2), 4.41 (t, 1H, J = 4.9 Hz, CH), 5.77 (br s, 1H, NH), 6.96 (d, 1H, J = 7.4 Hz, Ar-H), 7.10–7.19 (m, 2H, Ar-H), 7.39 (s, 1H, Ar-H), 7.65 (br s, 1H, NH) | 41.86, 54.69, 103.66, 117.59, 119.62, 122.84, 129.92, 134.56, 140.37, 155.98 |

Note: The yield for the final cyclization step to the unsubstituted this compound is not explicitly reported in the cited literature, as the study focused on further reaction with C-nucleophiles.

Conclusion

The formation of this compound is most effectively described by a two-step synthetic sequence involving the initial formation of a urea precursor from 3-chlorophenyl isocyanate, followed by an acid-catalyzed intramolecular cyclization. This pathway is supported by established reaction mechanisms and experimental evidence from the synthesis of analogous compounds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of novel imidazolidin-2-one-based therapeutic agents. Further optimization of the cyclization step for the unsubstituted analog could lead to high-yielding and efficient access to this important chemical entity.

References

Theoretical and Computational Insights into 1-(3-Chlorophenyl)imidazolidin-2-one: A Technical Guide

Disclaimer: Direct experimental and computational studies on 1-(3-Chlorophenyl)imidazolidin-2-one are limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related analogs and established theoretical and computational methodologies relevant to this class of compounds. The presented data and protocols are intended to serve as a representative framework for researchers, scientists, and drug development professionals.

Introduction

Imidazolidin-2-one and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The core imidazolidin-2-one scaffold is a key structural motif in several FDA-approved drugs. The introduction of a 3-chlorophenyl substituent to this scaffold is anticipated to modulate its physicochemical properties and biological activity, making this compound a molecule of interest for further investigation. This technical guide outlines the theoretical and computational approaches that can be employed to characterize this compound, including synthetic protocols for related structures, and computational workflows for predicting its properties and interactions.

Synthesis and Characterization of Analogous Imidazolidin-2-ones

General Synthesis Protocol for 1-Arylimidazolidin-2-ones

A common route involves the reaction of an N-aryl-1,2-diaminoethane with a carbonylating agent.

Experimental Protocol:

-

Step 1: Synthesis of N-(3-Chlorophenyl)ethane-1,2-diamine.

-

To a solution of 1-chloro-3-isocyanatobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of mono-Boc-ethylenediamine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Treat the resulting residue with a 4M HCl solution in dioxane to remove the Boc protecting group.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(3-chlorophenyl)ethane-1,2-diamine.

-

-

Step 2: Cyclization to form this compound.

-

Dissolve the N-(3-chlorophenyl)ethane-1,2-diamine (1.0 eq) in dichloromethane (DCM).

-

Add triphosgene (0.4 eq) and triethylamine (2.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization Data of a Related Analog: 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one

The following table summarizes the characterization data for a structurally related compound, providing an example of the expected analytical results.

| Property | Value |

| Molecular Formula | C₁₆H₁₃ClN₂O₄ |

| Molecular Weight | 332.5 g/mol |

| Elemental Analysis | Calculated: C, 57.76%; H, 3.94%; Cl, 10.65%; N, 8.42%. Found: C, 57.88%; H, 4.19%; Cl, 10.44%; N, 8.42% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 3.42 (t, J = 8.4 Hz, 1H, CH₂), 3.89 (t, J = 8.4 Hz, 1H, CH₂), 4.81 (t, J = 8.4 Hz, 1H, CH), 6.01 (s, 2H, OCH₂O), 6.79 (s, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 7.20-7.35 (m, 3H, Ar-H), 7.55 (s, 1H, Ar-H), 9.30 (s, 1H, OH), 10.5 (s, 1H, NH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 45.2, 58.1, 101.5, 108.2, 110.5, 117.8, 118.9, 122.5, 130.8, 133.5, 141.2, 145.8, 147.2, 157.9 (C=O) |

| Mass Spectrometry (ESI-MS) | m/z: 333.1 [M+H]⁺ |

Theoretical and Computational Studies

Due to the absence of specific computational studies on this compound, this section outlines standard computational workflows that are broadly applicable for the characterization of small organic molecules in drug discovery.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules.

Methodology for DFT Calculations:

A typical DFT study would involve the following steps:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.

-

Electronic Properties: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated to understand the molecule's reactivity and intermolecular interactions.

The workflow for a standard DFT calculation is depicted below.

Predicted Physicochemical Properties (Hypothetical Data):

The following table presents hypothetical quantitative data that could be obtained from DFT calculations for this compound.

| Parameter | Predicted Value (Hypothetical) |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Molecular Electrostatic Potential (MEP) Minimum | -45 kcal/mol (around carbonyl oxygen) |

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. This is crucial in drug discovery for identifying potential drug candidates.

Methodology for Molecular Docking:

-

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is prepared and its energy is minimized.

-

Grid Generation: A grid box is defined around the active site of the receptor.

-

Docking Simulation: A docking algorithm is used to explore different conformations and orientations of the ligand within the receptor's active site.

-

Scoring and Analysis: The resulting poses are scored based on their binding energy, and the best poses are analyzed to understand the key interactions.

The general workflow for a molecular docking study is illustrated below.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system.

Methodology for MD Simulations:

-

System Setup: The best-docked pose of the ligand-receptor complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

-

Production Run: A long-duration MD simulation is performed to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to study the stability of the complex, protein-ligand interactions, and conformational changes.

The workflow for an MD simulation is shown below.

Conclusion

While specific experimental and computational data for this compound are not extensively documented, this guide provides a robust framework for its investigation. By leveraging established synthetic routes for analogous compounds and employing standard computational chemistry techniques such as DFT, molecular docking, and MD simulations, researchers can effectively characterize its physicochemical properties, predict its biological activity, and elucidate its potential mechanism of action. The methodologies and workflows presented herein serve as a valuable resource for guiding future research and development efforts centered on this and related imidazolidin-2-one derivatives.

Safety, handling, and storage of 1-(3-Chlorophenyl)imidazolidin-2-one

An In-depth Technical Guide on the Safety, Handling, and Storage of 1-(3-Chlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound (CAS Number: 14088-98-3). The information is intended for use by qualified individuals trained in chemical handling and laboratory safety procedures.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₉ClN₂O.[1][2] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference |

| CAS Number | 14088-98-3 | [1][2][3] |

| Molecular Formula | C₉H₉ClN₂O | [1][2] |

| Molecular Weight | 196.63 g/mol | [2] |

| Storage Temperature | Room Temperature | [2] |

| Physical State | Solid | |

| Purity | >98% | [4] |

Safety and Hazard Information

Potential Hazard Statements (based on related compounds):

-

Harmful if swallowed.[5]

-

Causes skin irritation.

-

Causes serious eye irritation.[5]

-

May cause respiratory irritation.

Precautionary Statements (recommended based on related compounds):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Data

Specific toxicological data such as LD50 for this compound is not available. However, for a structurally related compound, 3-(3-chlorophenyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone, the intraperitoneal LD50 in mice is reported as 1800 mg/kg. Another related compound, 5-((4-chlorophenyl)methylene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone, has a reported intraperitoneal LD50 in mice of >2 g/kg.[6] These values suggest that while the acute toxicity may be moderate, the compound should still be handled with appropriate caution.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Synthesis Protocol

A two-step method for the synthesis of this compound has been described. The general procedure involves the preparation of an intermediate urea followed by cyclization.

General Experimental Workflow for Imidazolidin-2-one Synthesis

Caption: General two-step synthesis workflow for imidazolidin-2-ones.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of the Intermediate Urea

-

In a round-bottom flask, dissolve the primary amine (e.g., 3-chloroaniline) in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add the appropriate isocyanate (e.g., 2-chloroethyl isocyanate) dropwise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude intermediate urea.

Step 2: Cyclization to this compound

-

Dissolve the crude intermediate urea in a suitable solvent (e.g., acetonitrile).

-

Add a base (e.g., cesium carbonate or potassium carbonate) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours until the cyclization is complete (monitor by TLC).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activity and Mechanism of Action

The imidazolidin-2-one scaffold is a common feature in a variety of biologically active compounds, including those with anticancer and antimicrobial properties. However, at present, there is a lack of specific information in the public domain regarding the detailed signaling pathways and the precise mechanism of action for this compound.

Potential Biological Targets (Hypothesized)

Based on the activities of other imidazolidin-2-one derivatives, potential, yet unconfirmed, mechanisms of action could involve:

Caption: Hypothesized potential mechanisms of action for this compound.

Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound. Researchers are encouraged to conduct target identification and mechanism of action studies to better understand its pharmacological profile.

References

Methodological & Application

Application Protocol: Step-by-Step Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The outlined procedure is based on established and reliable synthetic transformations, ensuring a high degree of reproducibility. The protocol involves a two-step process: initial N-alkylation to form the diamine intermediate, followed by cyclization to yield the target imidazolidinone.

Materials and Methods

Reagents and Solvents:

-

3-Chloroaniline (C₆H₆ClN)

-

2-Bromoethylamine hydrobromide (C₂H₇BrN·HBr)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Diisopropylethylamine (DIPEA, C₈H₁₉N)

-

Acetonitrile (ACN, CH₃CN)

-

Ethyl acetate (EtOAc, C₄H₈O₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1,1'-Carbonyldiimidazole (CDI, C₇H₆N₄O)

-

Tetrahydrofuran (THF, C₄H₈O)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Melting point apparatus

Experimental Protocols

The synthesis is performed in two main stages as illustrated in the reaction scheme below.

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of N-(3-Chlorophenyl)-1,2-ethylenediamine

This step involves the nucleophilic substitution reaction between 3-chloroaniline and 2-bromoethylamine hydrobromide.

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-chloroaniline (1.0 eq), sodium carbonate (3.0 eq), and acetonitrile (ACN, ~0.2 M).

-

Addition of Reagents: Add 2-bromoethylamine hydrobromide (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the suspension.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

-

Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-(3-chlorophenyl)-1,2-ethylenediamine, as an oil.

-

The crude product can be used in the next step without further purification. If necessary, purification can be achieved by silica gel column chromatography.

-

Step 2: Synthesis of this compound

This step involves the cyclization of the diamine intermediate using 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.[1][2]

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(3-chlorophenyl)-1,2-ethylenediamine (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, ~0.15 M).

-

Addition of CDI: To this solution, add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature over 15 minutes. The addition may cause a slight exotherm.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel column chromatography (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford this compound as a white to off-white solid.

-

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis protocol.

| Parameter | Step 1: N-(3-Chlorophenyl)-1,2-ethylenediamine | Step 2: this compound |

| Starting Material | 3-Chloroaniline | N-(3-Chlorophenyl)-1,2-ethylenediamine |

| Molecular Weight ( g/mol ) | 127.57 | 170.64 |

| Reagent | 2-Bromoethylamine hydrobromide | 1,1'-Carbonyldiimidazole (CDI) |

| Reagent MW ( g/mol ) | 204.89 | 162.15 |

| Molar Equivalent | 1.0 (Starting Material), 1.1 (Reagent) | 1.0 (Starting Material), 1.1 (Reagent) |

| Example Mass (g) | 5.00 g (Starting Material) | 6.10 g (Starting Material, based on 90% yield) |

| Example Moles (mmol) | 39.2 | 35.7 |

| Product MW ( g/mol ) | 170.64 | 196.64 |

| Theoretical Yield (g) | 6.69 | 7.02 |

| Estimated Actual Yield (%) | ~90% | ~85% |

| Estimated Actual Yield (g) | 6.02 | 5.97 |

| Appearance | Yellow to brown oil | White to off-white solid |

Note: Yields are estimates based on similar reactions and may vary.

Workflow Visualization

The diagram below illustrates the general experimental workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

References

HPLC analysis method for 1-(3-Chlorophenyl)imidazolidin-2-one purity

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative determination of 1-(3-Chlorophenyl)imidazolidin-2-one purity. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can impact safety and efficacy. Therefore, a reliable and validated analytical method for purity determination is essential. This document details a reverse-phase HPLC (RP-HPLC) method for the assessment of this compound, providing a precise and accurate means to quantify the main component and separate it from potential impurities.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase consists of a polar mixture of an aqueous phosphate buffer and acetonitrile. This compound and its impurities are separated based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. The separated components are then detected by a UV detector at a specified wavelength, and the resulting peak areas are used to calculate the purity.

Materials and Methods

Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance, Agilent 1260 Infinity II).

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Ultrasonic bath.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents

-

This compound Reference Standard (Purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

-

Ortho-phosphoric Acid (H₃PO₄) (AR grade, ~85%).

-

Water (HPLC grade or Milli-Q).

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below. These parameters are based on methods developed for structurally similar compounds and provide a robust starting point for analysis.[1][2]

| Parameter | Condition |